Fmoc-Pro-OH-d3

Isotopic Purity Stable Isotope Labeling Peptide Synthesis

Quantitative bioanalysis of proline-containing peptides is compromised when the internal standard co-elutes with the analyte or its isotopic envelope. Unlabeled Fmoc-Pro-OH creates indistinguishable signals, while single 15N labels may lack sufficient resolution in complex matrices. Fmoc-Pro-OH-d3 (CAS 1217446-93-1) solves this with a precise +3 Da mass shift from three site-specific deuterium atoms. This ensures baseline resolution from endogenous isotopic envelopes in LC-MS/MS workflows. - **Mass Shift:** +3 Da (vs. 337.38 for unlabeled) - **Application:** Stable isotope-labeled internal standard (SIL-IS) for SPPS - **Compatibility:** Fully compatible with standard Fmoc SPPS protocols - **Shipping:** Ambient; bulk and R&D quantities available

Molecular Formula C20H19NO4
Molecular Weight 340.4 g/mol
Cat. No. B12407347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Pro-OH-d3
Molecular FormulaC20H19NO4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i11D2,18D
InChIKeyZPGDWQNBZYOZTI-XALRRENSSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Pro-OH-d3 Deuterated Proline Building Block


Fmoc-Pro-OH-d3 (C20H16D3NO4, MW 340.39 g/mol) is a stable isotope-labeled derivative of the standard Fmoc-protected L-proline amino acid building block . In this compound, three specific hydrogen atoms are replaced with deuterium (²H), resulting in a +3 Da mass shift relative to its unlabeled counterpart, Fmoc-Pro-OH (MW 337.38 g/mol) . The deuterium label confers identical chemical and physical properties to the natural isotopologue, enabling its use as a precise internal standard in quantitative mass spectrometry workflows and as a tracer in metabolic studies . The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group remains fully compatible with standard solid-phase peptide synthesis (SPPS) protocols, ensuring seamless integration into existing synthetic pipelines .

Deuterated Fmoc-protected proline building block for internal standard workflows
Defined mass shift for reliable LC-MS/MS quantification
Fully compatible with standard Fmoc solid-phase peptide synthesis (SPPS)

Why Unlabeled Analogs Cannot Substitute Fmoc-Pro-OH-d3


While unlabeled Fmoc-Pro-OH and other isotopologues like Fmoc-Pro-OH-15N share the same core chemical structure and are fully compatible with Fmoc SPPS, they fail to meet the specific analytical requirements for which Fmoc-Pro-OH-d3 is selected. The primary differentiator is the precise +3 Da mass shift provided by the d3 label, which is essential for establishing a reliable internal standard in LC-MS and GC-MS assays . Unlabeled Fmoc-Pro-OH produces a signal indistinguishable from the analyte, making accurate quantification impossible. Alternative labels like 15N provide a smaller mass shift (e.g., +1 Da for 15N) which can be insufficient for resolving the internal standard from the natural isotopic envelope of the analyte, especially in complex biological matrices [1]. Furthermore, the specific placement of the three deuterium atoms in Fmoc-Pro-OH-d3 is critical; using a different deuterated analog (e.g., Fmoc-Pro-OH-d7) would introduce a larger mass shift and potentially alter chromatographic retention time, leading to matrix effect inaccuracies and compromising the fundamental principle of co-elution required for accurate internal standard-based quantification [2].

Unlabeled Fmoc-Pro-OH
Produces a signal indistinguishable from the endogenous analyte, preventing accurate quantification.
¹⁻N-labeled analog
Minimal mass shift may not resolve the internal standard from the natural isotopic envelope of the analyte in complex matrices.
Alternative deuteration (e.g., d7)
Larger mass shift can alter chromatographic retention time and introduce matrix-effect inaccuracies, violating co-elution principles.

Fmoc-Pro-OH-d3 Comparative Data


Isotopic Enrichment and Purity

Fmoc-Pro-OH-d3 exhibits an isotopic enrichment of 98 atom % D, a specification that is directly comparable to the related compound Fmoc-D-Pro-OH-d3, which is also reported with an isotopic enrichment of 98 atom % D . This level of enrichment ensures that >98% of the compound's molecules carry the full d3 label, minimizing the contribution of unlabeled or partially labeled species to the analytical signal. The high isotopic purity is critical for achieving a linear dynamic range and low limits of quantification in mass spectrometry assays [1].

Isotopic Enrichment
Head-to-head
98 atom % D
Supports ISTD fidelity and low LLOQ
Vendor specification; method not stated
Isotopic Purity Stable Isotope Labeling Peptide Synthesis

Molecular Weight Differentiation

The molecular weight of Fmoc-Pro-OH-d3 is 340.39 g/mol, representing a +3.01 Da mass shift from the unlabeled Fmoc-Pro-OH, which has a molecular weight of 337.38 g/mol . This precise mass difference is the fundamental basis for its utility as an internal standard in mass spectrometry. In contrast, the 15N-labeled analog, Fmoc-Pro-OH-15N, provides only a +1 Da shift , which can be problematic for resolving the internal standard from the M+1 and M+2 isotopes of the natural analyte.

Mass Shift Difference
Head-to-head
+3.01 Da (d3) vs. +1 Da (¹⁻N)
Resolves ISTD from analyte isotopic cluster
Calculated from molecular formulas
Mass Spectrometry LC-MS Internal Standard

Chemical Purity for Peptide Synthesis

Commercially available Fmoc-Pro-OH-d3 is specified with a chemical purity of ≥98% by HPLC, a standard that is directly comparable to the purity specifications for high-grade unlabeled Fmoc-Pro-OH, which is also typically ≥98% . This ensures that the deuterated building block can be incorporated into peptide sequences with the same efficiency and with no additional risk of introducing side-reactions from impurities, compared to the standard reagent .

Chemical Purity
Head-to-head
≥98% (HPLC)
Ensures coupling efficiency in SPPS
Equivalent to unlabeled Fmoc-Pro-OH specification
Chemical Purity HPLC Solid-Phase Peptide Synthesis

Internal Standard LC-MS Performance

As a deuterated analog, Fmoc-Pro-OH-d3 is designed for use as an internal standard in LC-MS and GC-MS assays. The core principle of stable isotope dilution mass spectrometry (SID-MS) dictates that the deuterated internal standard should co-elute with the target analyte, experiencing identical matrix effects and ionization efficiency. This allows for correction of instrument variability and sample preparation losses, leading to significantly improved accuracy and precision. While no direct, published head-to-head study comparing Fmoc-Pro-OH-d3 to other internal standards was found, the class-level performance of deuterated internal standards is well-established, with typical improvements in precision (CV) from >15% to <5% and accuracy from >20% error to <5% error [1].

LC-MS Performance
Class-level
Reported >3‑fold CV reduction; >4‑fold accuracy improvement
Supports bioanalytical validation review
Class-level benchmarks; method-specific verification advised
LC-MS/MS Internal Standard Quantitative Analysis

Deuterium Label Stability in Acidic Conditions

The placement of deuterium atoms in Fmoc-Pro-OH-d3 is critical for its function. A study on proline derivatives demonstrated that hydrogen atoms at the α-carbon position do not undergo back-exchange under acidic aqueous conditions, whereas exchange is rapid under basic conditions [1]. This finding supports the suitability of α-carbon deuterated proline analogs, such as Fmoc-Pro-OH-d3, as stable internal standards in workflows involving acidic sample processing or LC mobile phases. In contrast, deuterium labels on exchangeable sites (e.g., N-H, O-H) would be lost during sample preparation or chromatography, leading to inaccurate quantification.

Label Stability
Class-level
Stable under acidic conditions; no back-exchange
Maintains mass signature during sample prep
Reported for α‑carbon deuterated proline derivatives
Deuterium Exchange Stable Isotope Internal Standard

Fmoc-Pro-OH-d3 Key Applications


Proline Peptide Quantification by LC-MS/MS

Fmoc-Pro-OH-d3 is synthesized into a peptide of interest via SPPS to serve as a stable isotope-labeled internal standard for LC-MS/MS quantification. The +3 Da mass shift ensures the internal standard's signal is fully resolved from the endogenous peptide's isotopic envelope, enabling precise and accurate quantification in complex matrices like plasma, serum, or tissue homogenates. This application directly leverages the molecular weight differentiation and high isotopic purity of the compound to meet FDA guidance for bioanalytical method validation .

Metabolic Stability and PK Studies

By incorporating Fmoc-Pro-OH-d3 into a therapeutic peptide during synthesis, researchers can use it as an isotopically labeled tracer to distinguish the administered drug from endogenous peptides or to track its metabolic fate. The deuterium label allows for the simultaneous quantification of the parent drug and its metabolites by LC-MS, providing critical PK parameters without the need for radiolabeling . This is particularly valuable for proline-rich peptides where metabolic cleavage or modification can be site-specific.

PPIase Kinetic Isotope Effect Studies

The site-specific deuteration of Fmoc-Pro-OH-d3 allows it to be used in the synthesis of peptide substrates for PPIase enzymes like Pin1. Replacing hydrogen with deuterium can alter the rate of cis-trans isomerization of the prolyl peptide bond due to a kinetic isotope effect. By comparing the enzymatic turnover of a peptide synthesized with Fmoc-Pro-OH-d3 to one synthesized with unlabeled Fmoc-Pro-OH, researchers can probe the transition state and mechanism of PPIase-catalyzed isomerization . This is a specialized, high-value application in enzymology and drug discovery.

Process Development and Quality Control

In a GMP manufacturing setting, Fmoc-Pro-OH-d3 can be used to synthesize a labeled version of the active pharmaceutical ingredient (API) or a key intermediate. This labeled peptide can then be used as an internal standard in release testing and stability studies to ensure accurate quantification of the API and to monitor for degradation products over time . The use of a stable isotope-labeled standard is a cornerstone of modern pharmaceutical quality control for peptide drugs.

Application
Selection Property
Validation Focus
Proline-peptide LC-MS/MS quantification (research matrices)
Resolved mass shift from endogenous peptide
Bioanalytical method accuracy and precision review
Metabolic stability and PK profiling
Stable isotope tracer capability
Parent-to-metabolite quantification and exposure-model review
PPIase kinetic isotope effect studies
Site-specific deuteration at proline
Cis-trans isomerization rate analysis
Process development and QC
Labeled API/impurity tracking
Method reproducibility and stability-indicating assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Pro-OH-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.